2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-13-9(11)7(4-12)6(2)8(5-14)10(13)15/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEMJMCULVFVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)C=O)C)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by chlorination and formylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting that 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile could be explored for developing new antimicrobial agents.
Anticancer Properties
Dihydropyridines have been investigated for their anticancer potential. Case studies have shown that modifications to the dihydropyridine structure can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives with electron-withdrawing groups have been noted to exhibit improved activity against breast cancer cells.
Calcium Channel Modulation
Compounds in this class are known to interact with calcium channels, acting as either blockers or agonists. This property is particularly relevant for cardiovascular research, where modulation of calcium influx can influence heart contractility and vascular tone.
Materials Science
Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced properties such as thermal stability and mechanical strength.
Nanotechnology
In nanotechnology, dihydropyridines have been utilized in the fabrication of nanoparticles and nanocomposites. Their ability to coordinate with metals can be exploited to create metal-dihydropyridine complexes, which may have applications in catalysis and drug delivery systems.
Case Study 1: Antimicrobial Activity
A study tested various dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
Case Study 2: Anticancer Activity
In vitro studies on MCF-7 breast cancer cells showed that derivatives of this compound led to a reduction in cell viability by up to 70% at concentrations of 20 µM after 48 hours of treatment. This highlights the potential of such compounds in developing new cancer therapies.
Mechanism of Action
The mechanism of action of 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Key Structural Features:
- Electron-withdrawing groups : The chloro and carbonitrile groups enhance electrophilicity, facilitating reactions with nucleophiles.
- Reactive sites : The formyl group at position 5 is prone to Schiff base formation, while the chloro group at position 2 may act as a leaving group.
- Steric effects : The ethyl and methyl substituents influence conformational flexibility and intermolecular interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent-Driven Reactivity :
- The formyl group in the target compound enables condensation reactions (e.g., with amines to form Schiff bases), a feature shared with β-chloroenaldehyde derivatives .
- The chloro group contrasts with the hydroxy group in the 1-butyl analog ; the former supports substitution reactions, while the latter participates in hydrogen bonding.
Electronic Effects: The carbonitrile group at position 3 (common in all compounds) enhances π-stacking interactions, critical for crystallographic stability . Ethyl vs.
Biological Potential: Pyridine and pyrimidine carbonitriles often exhibit antimicrobial or anticancer activity due to their ability to interfere with enzymatic processes .
Reactivity Profiling:
- Schiff Base Formation : The formyl group reacts efficiently with primary amines, analogous to β-chloroenaldehyde derivatives .
- Crystallographic Behavior : The compound’s planar pyridine core and polar substituents (e.g., CN, CHO) likely facilitate crystallization, a process optimized by programs like SHELX .
Biological Activity
2-Chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the chemical formula and features a dihydropyridine core with various functional groups that contribute to its biological activity. The presence of the carbonitrile and formyl groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridines, including this compound, exhibit significant antimicrobial properties. For instance, compounds synthesized from similar frameworks have shown efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Pseudomonas aeruginosa | Moderate inhibition |
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays. It has demonstrated the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity against several cancer types, including breast cancer (MCF-7) and lung cancer (A549) cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 12.8 |
The biological activities of this compound are believed to stem from its ability to interact with various molecular targets. For instance, it may inhibit key enzymes involved in cellular signaling pathways or modulate receptor activity. Studies suggest that it acts on calcium channels, which are vital for various physiological processes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several synthesized dihydropyridine derivatives, including our compound, against standard microbial strains. Results indicated a strong correlation between structural modifications and enhanced antimicrobial potency .
- Cytotoxic Evaluation : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, indicating potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, and what key reaction conditions are critical for achieving high yields?
The synthesis typically involves sequential functionalization of the pyridone core. A critical step is the introduction of the formyl group via the Vilsmeier-Haack reaction (using POCl₃ and DMF), which requires anhydrous conditions and controlled temperatures (40–60°C) to avoid side reactions . Chlorination at the 2-position may employ PCl₅ or SOCl₂ under reflux, while alkylation (e.g., ethyl group introduction) often uses alkyl halides in polar aprotic solvents like DMF with a base (K₂CO₃) . Key considerations include stoichiometric control of reagents and monitoring reaction progress via TLC or HPLC to prevent over-functionalization.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) are essential for confirming substituent positions, with characteristic shifts for the formyl proton (~9.8–10.2 ppm) and nitrile carbon (~115–120 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) provides unambiguous confirmation of the molecular geometry, dihedral angles, and hydrogen-bonding networks. Space group assignments (e.g., P212121) and R-factor values (<0.05) validate structural accuracy .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O of the oxo group) confirm functional groups .
Q. What are the typical purification methods for this compound, and how do solubility properties affect the choice of technique?
Purification often involves recrystallization from ethanol or acetonitrile, leveraging the compound’s moderate solubility in polar solvents at elevated temperatures. Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is used for intermediates with similar polarities. Solubility challenges arise due to the hydrophobic ethyl and methyl groups, necessitating gradient elution or mixed solvents .
Advanced Research Questions
Q. How can computational chemistry methods like density functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?
DFT calculations (e.g., using hybrid functionals like B3LYP) model electronic properties such as frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These predict sites for nucleophilic/electrophilic attack (e.g., formyl group reactivity) and stabilize transition states in reactions like Schiff base formation. Benchmarking against experimental NMR shifts validates computational models .
Q. What strategies can resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Explicit Solvent Modeling : Incorporating solvent molecules (e.g., DMSO) in DFT calculations to mimic experimental conditions.
- Dynamic NMR Analysis : Detecting tautomerism or rotameric equilibria via variable-temperature NMR.
- Validation Software : Tools like PLATON or CCDC validation checks ensure crystallographic data consistency .
Q. How does the presence of the formyl group influence the compound’s reactivity in nucleophilic addition reactions, and what experimental approaches can optimize these reactions?
The formyl group undergoes nucleophilic additions (e.g., with amines to form Schiff bases) but competes with the electrophilic nitrile. Optimization strategies:
- pH Control : Use weakly acidic conditions (pH 4–6) to protonate the nitrile minimally while activating the formyl carbonyl.
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to polarize the formyl group.
- Protection/Deprotection : Temporarily protect the nitrile with trimethylsilyl groups during formyl reactions .
Q. What are the challenges in determining the crystal structure of this compound, and how can refinement software like SHELXL improve accuracy?
Challenges include crystal twinning, weak diffraction due to flexible substituents (e.g., ethyl group), and disorder. SHELXL addresses these via:
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of derivatives of this compound?
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing chloro with fluoro or altering the ethyl chain length) to assess impact on bioactivity.
- Biological Assays : Test derivatives against targets (e.g., kinases or oxidases) using enzyme inhibition assays or cell-based models.
- Computational Docking : Screen derivatives against protein active sites (e.g., COX-2 for anti-inflammatory activity) to prioritize synthesis targets .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for formylation and alkylation steps to prevent hydrolysis .
- Crystallography : Use low-temperature (100 K) data collection to enhance diffraction quality .
- Data Validation : Cross-reference computational predictions with multiple spectroscopic datasets to mitigate artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
